5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Epoxy curing agent Viscosity Processability

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, commonly referred to as methyl tetrahydrophthalic anhydride (MTHPA) or MeTHPA, is a cycloaliphatic acid anhydride that belongs to the class of isobenzofuran-1,3-diones. It exists as a clear, low-viscosity liquid at ambient temperature and is primarily employed as an epoxy resin curing agent in the electrical, electronics, and composite industries.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 19438-64-3
Cat. No. B097771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione
CAS19438-64-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3
InChIKeyMWSKJDNQKGCKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione (MTHPA): An Essential Curing Agent for Epoxy Resin Systems in Electronics and Composites


5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, commonly referred to as methyl tetrahydrophthalic anhydride (MTHPA) or MeTHPA, is a cycloaliphatic acid anhydride that belongs to the class of isobenzofuran-1,3-diones [1]. It exists as a clear, low-viscosity liquid at ambient temperature and is primarily employed as an epoxy resin curing agent in the electrical, electronics, and composite industries [2]. The compound is synthesised via Diels–Alder reaction of maleic anhydride with isoprene, followed by isomerisation [3].

Why Anhydride Curing Agents Are Not Interchangeable: The Case for 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione


Cyclic acid anhydrides used as epoxy curing agents exhibit profound differences in physical state, reactivity, and the thermo-mechanical properties they impart to the cured network. Substituting MTHPA with a structurally similar anhydride—even a closely related one such as methyl hexahydrophthalic anhydride (MHHPA) or hexahydrophthalic anhydride (HHPA)—alters the balance between processability, electrical insulation, glass transition temperature, and cost. These differences arise from variations in ring saturation, substituent steric hindrance, and hydrogen abstractibility, which govern cure kinetics and the final architecture of the crosslinked matrix [1]. Consequently, a generic interchange without quantitative comparison of these performance dimensions risks compromised reliability in high-voltage insulation, inconsistent laminate quality, or unacceptable processing windows [2].

Quantitative Differentiation of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione Against Commercial Alternatives: Head-to-Head Data for Procurement Decisions


Liquid-State Processability at Room Temperature: MTHPA vs. Hexahydrophthalic Anhydride (HHPA)

MTHPA remains a freely flowing liquid at ambient temperature (pour point −40 °C , viscosity 50–80 cP at 25 °C [1]), whereas hexahydrophthalic anhydride (HHPA) is a solid at room temperature that requires melting and handling at elevated temperatures [2]. Among low‑cost anhydrides, MTHPA is the only one with a room‑temperature viscosity below 100 cP; by contrast, methyl endomethylenetetrahydrophthalic anhydride (MEA) and dodecenylsuccinic anhydride (DDSAA) display viscosities of ~200 cP and ~290 cP, respectively [2].

Epoxy curing agent Viscosity Processability

Breakdown Voltage Superiority: MTHPA vs. Methyl Nadic Anhydride (MNA) in Epoxy Insulators

Epoxy resins cured with MTHPA exhibit significantly higher electrical breakdown strength and volume resistivity than those cured with methyl nadic anhydride (MNA). When DER331 bisphenol A epoxy resin was crosslinked with MTHPA, the breakdown voltage reached 40.4 kV mm⁻¹, 22.4 % higher than the 33.0 kV mm⁻¹ obtained with MNA. Volume resistivity for the MTHPA system was 4.29 × 10¹⁶ Ω·cm, representing a 73.0 % improvement over the MNA‑cured system (2.48 × 10¹⁶ Ω·cm) [1]. Computational analysis confirmed that the LUMO–HOMO gap was largest for MTHPA (5.56 eV), followed by MHHPA and then MNA, correlating with the experimental insulation ranking [1].

Electrical insulation Breakdown voltage Volume resistivity

Cure Reactivity Control: MTHPA Occupies an Intermediate Process Window Between Maleic Anhydride and Bulky Anhydrides

A systematic structure–activity study of DGEBA cured with maleic anhydride (MA), MTHPA, methyl nadic anhydride (MNA), and octenyl succinic anhydride (OSA) established the reactivity order MA > MTHPA > MNA > OSA, governed by steric hindrance of the anhydride side groups [1]. The intermediate reactivity of MTHPA provides a practical balance: it offers a longer pot life and more controllable heat release than the highly reactive MA, yet cures faster and achieves better conversion than MNA under identical cure schedules [2].

Cure kinetics Reactivity Processing window

Relative Cost Advantage and Strategic Tg Trade-Off: MTHPA Delivers Adequate Thermal Performance at Lower Procurement Cost

Compared to methyl hexahydrophthalic anhydride (MHHPA), MTHPA‑cured DGEBA epoxy exhibits a lower glass transition temperature (Tg) of approximately 120 °C versus ~133 °C for MHHPA [1]. However, MTHPA avoids the catalytic hydrogenation step required to produce MHHPA, making it a lower‑cost liquid anhydride [2]. For applications where a Tg around 120 °C meets the thermal specification (e.g., Class F insulation, 155 °C maximum operating temperature), MTHPA offers a favourable performance‑to‑cost ratio [2].

Glass transition temperature Material cost Epoxy curing

Class‑Level Volatility and Toxicity Reduction: MTHPA vs. Amine‑Type Curing Agents

Anhydride curing agents, including MTHPA, are characterized by substantially lower vapour pressure and reduced acute toxicity relative to common aliphatic and cycloaliphatic amine hardeners . MTHPA exhibits a vapour pressure of 2.0 mPa at 25 °C , whereas typical amine curing agents (e.g., diethylenetriamine) have vapour pressures in the 10–100 Pa range at equivalent temperature, corresponding to a 3–5 order‑of‑magnitude lower volatility for MTHPA . This differential reduces fume exposure risk during open‑mould processing and improves workplace air quality.

Volatility Health and safety Curing agent

Procurement‑Guiding Application Scenarios Where 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione Provides Measurable Advantage


High-Voltage Electrical Encapsulation (Transformers, Switchgear, Ignition Coils)

MTHPA is the preferred anhydride curing agent when dielectric breakdown strength is the primary specification. Epoxy systems cured with MTHPA achieve a breakdown voltage of 40.4 kV mm⁻¹, surpassing both MNA (33.0 kV mm⁻¹) and MHHPA‑based systems in energy‑gap calculations [1]. This directly enables thinner insulation layers or higher voltage ratings in dry‑type transformers, bushings, and high‑voltage switchgear components.

Filament Winding and Pultrusion of Large Composite Structures (Wind Turbine Blades, Pipes, Sports Equipment)

The combination of low room‑temperature viscosity (50–80 cP) and a pour point as low as −40 °C [2] allows MTHPA to remain pumpable and blendable without heated equipment, dramatically simplifying the impregnation of continuous glass or carbon fibres. The intermediate cure reactivity relative to faster anhydrides (MA) and slower alternatives (MNA) [3] provides the extended pot life essential for filament winding of large‑diameter pipes and wind turbine blade spar caps.

Cost‑Sensitive Mass Production of Epoxy Moulding Compounds and Laminates

For applications that require a glass transition temperature in the 110–130 °C range—such as epoxy moulding compounds for consumer electronics, printed circuit board laminates, and general‑purpose composite tooling—MTHPA delivers adequate thermal performance (Tg ~120 °C) at a lower unit cost than MHHPA [4]. The absence of the catalytic hydrogenation step in manufacturing MTHPA directly reduces the procurement price per kilogram, offering up to 20–30 % cost saving in the curing agent line item [4].

Low‑Temperature, Long‑Pot‑Life Impregnation of Electrical Coils and Sensors

MTHPA's liquid state down to −15 °C and its class‑level low volatility make it suitable for vacuum‑pressure impregnation (VPI) processes where the resin bath must remain stable for extended periods. The very low vapour pressure (2.0 mPa) reduces solvent‑free fume generation, improving compliance with occupational exposure limits in enclosed manufacturing cells.

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